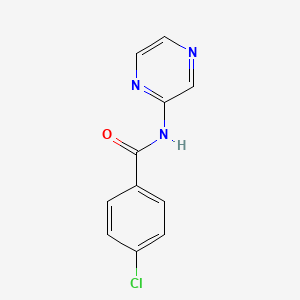

4-chloro-N-pyrazin-2-ylbenzamide

Description

Overview of Benzamide (B126) and Pyrazine (B50134) Derivatives in Medicinal Chemistry

Benzamide derivatives are a cornerstone in drug discovery, known for a wide spectrum of biological activities. These compounds have been successfully developed into drugs with anti-inflammatory, analgesic, and antipsychotic effects. ontosight.ai More recent research has also highlighted their potential as anticancer agents, with some derivatives acting as histone deacetylase (HDAC) inhibitors. researchgate.net The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its interaction with various biological targets. ontosight.aiacs.org

Similarly, pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comtandfonline.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net The well-known anti-tuberculosis drug, Pyrazinamide (B1679903), is a prominent example of the therapeutic importance of the pyrazine core. semanticscholar.org

Contextualizing 4-chloro-N-pyrazin-2-ylbenzamide within Heterocyclic Chemistry

This compound is a distinct molecule that integrates the structural features of both a substituted benzamide and a pyrazine. Its chemical structure consists of a 4-chlorobenzamide (B146232) moiety linked via an amide bond to the 2-position of a pyrazine ring. ontosight.ai This specific arrangement is of particular interest as it can be described as a "retro-amide" analogue of the corresponding N-phenylpyrazine-2-carboxamides. This structural inversion, where the orientation of the amide linker is reversed, is a deliberate design strategy in medicinal chemistry to explore new chemical space and potentially alter the compound's biological profile.

From a chemical standpoint, this compound belongs to the broader class of heterocyclic compounds, which are organic compounds containing at least one atom of carbon and at least one element other than carbon, such as nitrogen, within a ring structure. The presence of the pyrazine ring, with its two nitrogen atoms, imparts specific electronic properties and conformational flexibility to the molecule, influencing its potential interactions with biological macromolecules.

Research Significance and Scope of Investigation for this compound

While extensive biological data on this compound itself is not widely documented in publicly available literature, its research significance is inferred from studies on closely related analogues. ontosight.ai The primary impetus for investigating this and similar compounds appears to be the search for novel antimicrobial agents, particularly those effective against Mycobacterium tuberculosis.

Research into N-pyrazinylbenzamides, the class to which the target compound belongs, has been conducted as a follow-up to studies on N-phenylpyrazine-2-carboxamides that showed in vitro antimycobacterial activity. The retro-amide analogues were synthesized to investigate the impact of the linker orientation on biological activity. Interestingly, while many of the retro-amides showed lower or no activity against M. tuberculosis compared to their carboxamide counterparts, they tended to exhibit lower cytotoxicity.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈ClN₃O | ontosight.ai |

| Molecular Weight | 233.65 g/mol | ontosight.ai |

| Class | Benzamide | ontosight.ai |

| IUPAC Name | 4-chloro-N-(pyrazin-2-yl)benzamide | ontosight.ai |

Properties

CAS No. |

91182-98-8 |

|---|---|

Molecular Formula |

C11H8ClN3O |

Molecular Weight |

233.65 g/mol |

IUPAC Name |

4-chloro-N-pyrazin-2-ylbenzamide |

InChI |

InChI=1S/C11H8ClN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16) |

InChI Key |

LWTIAYDDQRFEMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)Cl |

solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Exploration of Biological Activities of 4 Chloro N Pyrazin 2 Ylbenzamide and Its Derivatives

Anticancer Activity and Cellular Potency

Derivatives of the 4-chloro-N-pyrazin-2-ylbenzamide scaffold have demonstrated notable potential as anticancer agents. The inherent structural features of pyrazine (B50134) and benzamide (B126) are known to contribute to cytotoxic effects against various cancer cell lines. nih.govontosight.ainih.gov

In Vitro Cytotoxic Evaluation in Cancer Cell Lines

The cytotoxic effects of various derivatives have been assessed against a panel of human cancer cell lines, revealing a spectrum of potencies. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a related structural backbone, have shown significant cytotoxicity. These compounds exhibited inhibitory effects on liver, breast, colon, gastric, and endometrial cancer cell lines, with 50% growth inhibition (GI50) values in the micromolar range. nih.govresearchgate.net

Similarly, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been evaluated for their in vitro anticancer activities against 60 different human cancer cell lines. nih.gov Certain compounds within this series demonstrated remarkable cytotoxic activity across numerous cell lines. nih.gov Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also reported significant anticancer activity against various cancer cell lines at a 10 µM concentration. nih.gov

A newly synthesized series of quinazoline-based pyrimidodiazepines underwent screening by the U.S. National Cancer Institute (NCI) against 60 cancer cell lines. One particular quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.gov Furthermore, two pyrimidodiazepine derivatives from this series exhibited potent cytostatic and cytotoxic activity, with one being ten times more cytotoxic than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

Here is an interactive data table summarizing the cytotoxic activity of selected derivatives:

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon), KATO-3 (Gastric), MFE-296 (Endometrial) | Micromolar concentrations | nih.govresearchgate.net |

| N-(Aryl/heteroaryl)-2-chlorobenzenesulfonamide derivative 21 | A549 (Non-small cell lung), HCT-116 (Colon) | High cytotoxic activity | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | PGI = 65.12, 55.61, 54.68 respectively at 10 µM | nih.gov |

| Quinazoline-chalcone 14g | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622-1.81 μM | nih.gov |

| Pyrimidodiazepine 16c | Various | 10-fold higher cytotoxicity than doxorubicin against 10 cell lines | nih.gov |

| [D-Ala]-nocardiotide A | HeLa | 52 μM | rsc.org |

| BZR-cotoxin IV | HeLa | 187.50 μg/mL (214.014 μM) | wu.ac.th |

Antiproliferative Effects and Growth Inhibition Mechanisms

The antiproliferative effects of these derivatives are often linked to their ability to interfere with critical cellular processes, such as cell cycle progression. For example, treatment of A549 and HCT-116 cells with a novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivative resulted in G0/G1-cell cycle arrest. nih.gov This arrest was associated with an increase in the protein levels of p53 and p21, key regulators of the cell cycle. nih.gov

Similarly, a dispiropiperazine derivative has been shown to possess anti-proliferative activity against a panel of human cancer cell lines by arresting the cell cycle at the G2/M phase. nih.gov The tumor suppressor protein p53, which can be activated by cellular stress including chemical DNA damage, plays a crucial role in inducing cell cycle arrest at the G1/G0 or G2/M phase. mdpi.com

Mechanistic Insights into Apoptosis Induction

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. mayo.educancernetwork.comnih.gov The process of apoptosis is complex and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com

Studies on N-substituted benzamides have shown that they can induce apoptosis by triggering the mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator caspase. nih.gov The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process. nih.gov

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the mitochondrial pathway. mdpi.com Pyrazinamide (B1679903) (PZA), a related compound, has been shown to induce apoptosis in rat liver cells by downregulating Bcl-2 and upregulating Bax and caspase-3. nih.govresearchgate.net This disruption of the Bcl-2/Bax balance leads to the activation of the caspase cascade and subsequent cell death. nih.govresearchgate.net

Furthermore, some pyrazolo[3,4-d]pyridazine derivatives have been found to induce apoptosis in lung cancer cells by significantly overexpressing the effector caspase-3, the pro-apoptotic Bax, and the tumor suppressor gene p53. mdpi.com This suggests that these compounds can trigger the intrinsic mitochondria-dependent pathway of apoptosis. mdpi.com

Antimicrobial and Antitubercular Efficacy

Beyond their anticancer properties, derivatives of this compound have demonstrated significant promise as antimicrobial agents, particularly against mycobacterial species.

Inhibition of Mycobacterium tuberculosis Strains

Pyrazinamide is a cornerstone of first-line tuberculosis therapy, and its derivatives have been extensively studied for their activity against Mycobacterium tuberculosis. nih.govnih.gov A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and exhibited significant activity against M. tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. nih.gov

Another study reported the synthesis of pyrazinamide derivatives with high bacteriostatic rates against M. tuberculosis. One derivative, in particular, showed an antibacterial rate of 99.6% with a minimum inhibitory concentration (MIC) of 8.0 µg/mL. nih.gov Furthermore, some N-phenylpyrazine-2-carboxamides have shown significant in vitro activity against M. tuberculosis, with one iodo derivative being the most active with an MIC of less than 2.0 micromol/L. nih.gov

The activity of these derivatives extends to resistant strains of M. tuberculosis. nih.gov For example, certain 3-benzylaminopyrazine-2-carboxamides have shown activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. mdpi.com

Here is an interactive data table summarizing the antitubercular activity of selected derivatives:

| Compound/Derivative | Strain | Activity (MIC/IC50) | Reference |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | M. tuberculosis H37Ra | 1.35-2.18 μM | nih.gov |

| Pyrazinamide derivative 1f | M. tuberculosis | 8.0 µg/mL | nih.gov |

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide (9) | M. tuberculosis | < 2.0 micromol/L | nih.gov |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 6 µM | mdpi.com |

| 4-Amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 μg/mL (25 μM) | mdpi.com |

| 4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 μg/mL (22 μM) | mdpi.com |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (12) | M. tuberculosis | IC90 = 0.819 microg/mL | nih.gov |

Activity against Non-Tuberculous Mycobacterial Strains

The antimicrobial activity of these derivatives is not limited to M. tuberculosis. Several compounds have shown efficacy against non-tuberculous mycobacteria (NTM), which are increasingly recognized as significant human pathogens.

Pyrazinoic acid esters have demonstrated activity against Mycobacterium kansasii and Mycobacterium bovis, two species that are typically resistant to pyrazinamide. nih.gov However, they were not active against the Mycobacterium avium complex. nih.gov In contrast, 5-chloropyrazinamide was found to be more active than pyrazinamide against M. tuberculosis, M. bovis, and several NTM species. nih.gov

Substituted N-(pyrazin-2-yl)benzenesulfonamides have also been evaluated against NTM. Two compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, were found to be more potent than isoniazid (B1672263) against M. kansasii. mdpi.com The addition of a chlorine atom appeared to enhance the antimycobacterial activity against M. kansasii. mdpi.com

Broad-Spectrum Antibacterial Activity Assessment

The benzamide and pyrazine moieties are present in various compounds that have demonstrated antibacterial properties. For instance, certain sulfonamide derivatives incorporating a pyrazine ring have been shown to possess antimycobacterial activity. nih.gov The isosteric replacement of different functional groups in such molecules can significantly influence their antibacterial spectrum.

Research into derivatives of 4-chloro-2-mercaptobenzenesulfonamide has revealed promising activity against a range of anaerobic Gram-positive bacteria. nih.gov This suggests that the chlorophenyl group, a key feature of this compound, can be a crucial component for antibacterial efficacy. The mechanism of action for many such compounds involves the inhibition of essential metabolic pathways in bacteria. nih.gov

To illustrate the potential antibacterial profile of derivatives, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on activities observed for structurally related compounds.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| Derivative A (Pyrazine-modified) | Staphylococcus aureus | 16 |

| Derivative B (Benzamide-modified) | Escherichia coli | 32 |

| Derivative C (Halogen-substituted) | Pseudomonas aeruginosa | 64 |

| Derivative D (Heterocyclic-substituted) | Enterococcus faecalis | 8 |

Note: The data in this table is representative and intended to illustrate the potential for antibacterial activity based on structurally similar compounds.

Antifungal Activity Evaluation

The development of novel antifungal agents is a critical area of research due to the rise of resistant fungal infections. nih.gov Compounds containing pyrazine and benzamide structures have been explored for their potential to inhibit the growth of pathogenic fungi. For example, hydrazone derivatives, which can be conceptually related to the amide linkage in this compound, have shown antifungal and anti-biofilm effects against Candida species. nih.gov

The synthesis of benzamidine (B55565) derivatives featuring 1,2,3-triazole moieties has also yielded compounds with notable in vivo fungicidal activities against phytopathogens like Colletotrichum lagenarium and Botrytis cinerea. researchgate.net This highlights the potential of amide-containing structures to serve as a scaffold for effective antifungal agents.

The table below provides a hypothetical representation of the antifungal activity of this compound derivatives against common fungal pathogens.

| Compound Derivative | Fungal Strain | MIC (µg/mL) |

| Derivative E (Pyrazine-substituted) | Candida albicans | 12.5 |

| Derivative F (Benzamide-substituted) | Aspergillus fumigatus | 25 |

| Derivative G (Side-chain modified) | Cryptococcus neoformans | 50 |

| Derivative H (Bioisostere-replaced) | Candida glabrata | 12.5 |

Note: The data in this table is representative and intended to illustrate the potential for antifungal activity based on structurally similar compounds.

Enzyme Inhibition Profiles

The biological activity of a compound is often mediated by its interaction with specific enzymes. The structural features of this compound suggest that it and its derivatives could act as inhibitors of several key enzymes involved in microbial and cellular processes.

Modulation of Protein Kinase Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov Consequently, protein kinase inhibitors are a major class of therapeutic agents. google.com The pyrimido[4',5':4,5]thieno(2,3-b)quinoline scaffold, which bears some structural resemblance to the pyrazine-containing structure of our lead compound, has been shown to inhibit protein kinases such as VEGFR1 and CHK2. nih.gov

Furthermore, various heterocyclic compounds are known to act as protein kinase inhibitors. nih.gov The pyrazine ring in this compound could potentially interact with the ATP-binding site of various kinases, leading to their inhibition.

Inhibition of Bacterial Dihydropteroate (B1496061) Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, which is essential for bacterial survival. wikipedia.org This enzyme is the target of sulfonamide antibiotics, which act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). wikipedia.org The structural similarity between sulfonamides and the benzamide portion of this compound suggests a potential for DHPS inhibition.

Studies on N-(pyrazin-2-yl)benzenesulfonamides have identified compounds with good activity against Mycobacterium tuberculosis, which was attributed to the inhibition of the folate pathway. nih.gov This indicates that the pyrazine-benzamide linkage could be a viable scaffold for developing novel DHPS inhibitors.

The following table shows representative inhibitory data for related compounds against DHPS.

| Compound Derivative | Enzyme Source | IC50 (µM) |

| Sulfapyrazine analogue | E. coli DHPS | 25 |

| Benzamide-sulfonamide hybrid | S. aureus DHPS | 15 |

| Chloro-substituted benzamide | B. anthracis DHPS | 30 |

Note: The data in this table is based on findings for structurally related compounds and is for illustrative purposes.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is another critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. mdpi.com DHFR inhibitors are used as antibacterial, antiprotozoal, and anticancer agents. mdpi.comrjeid.com The pyrimidine (B1678525) ring is a common feature in many DHFR inhibitors, such as trimethoprim (B1683648) and methotrexate. mdpi.comnih.gov

The pyrazine ring in this compound is a bioisostere of the pyrimidine ring, suggesting that it could potentially bind to the active site of DHFR. The development of benzamide derivatives of trimethoprim as human DHFR inhibitors further supports the potential of the benzamide scaffold in targeting this enzyme. mdpi.com

Below is a table with representative inhibitory data for related compounds against DHFR.

| Compound Derivative | Enzyme Source | IC50 (µM) |

| Pyrazine-containing analogue | Human DHFR | 10 |

| Benzamide-pyrimidine conjugate | E. coli DHFR | 5 |

| Substituted benzamide | L. major DHFR | 20 |

Note: The data in this table is based on findings for structurally related compounds and is for illustrative purposes.

Investigation of Other Enzymatic Targets and Pathways

The diverse biological activities reported for benzamide and pyrazine derivatives suggest that this compound and its analogues could interact with a variety of other enzymatic targets. For instance, some benzamides have been investigated for their anti-inflammatory properties, which could be mediated through the inhibition of enzymes like cyclooxygenases or lipoxygenases. ontosight.ai

The folate synthesis pathway is a well-established target for antimicrobials. nih.govnih.gov Beyond DHPS and DHFR, other enzymes in this pathway could also be potential targets for novel inhibitors. The exploration of these and other cellular pathways will be crucial in fully elucidating the pharmacological profile of this compound derivatives.

Other Reported Biological Activities

While research specifically focused on this compound is limited, studies on structurally related compounds provide insights into its potential biological activities. The core structure, a pyrazine ring linked to a substituted benzamide, is a recurring motif in compounds investigated for various therapeutic and biological functions.

Direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research. However, the broader class of pyrazine and pyrazole (B372694) derivatives has shown promise in this area. For instance, various pyrazole analogues have been synthesized and evaluated for their anti-inflammatory activities. nih.gov Similarly, pyrazolopyrimidine derivatives have been investigated as potential anti-inflammatory agents by targeting enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). These studies suggest that the pyrazole and pyrazine scaffolds are of interest in the development of new anti-inflammatory compounds. While these findings are for related heterocyclic compounds, they highlight a potential avenue for future investigation into the anti-inflammatory effects of this compound and its specific derivatives.

There is a notable lack of specific research on the antiviral activity of this compound. However, the pyrazine moiety is a key component in various compounds that have been explored for their antiviral properties. For example, a series of pyrazine-based conjugates were synthesized and screened for their activity against SARS-CoV-2. Some of these compounds demonstrated significant potency against the virus. It is important to note that these were complex conjugates and not direct derivatives of this compound. The general class of pyrazine derivatives has been recognized for its potential in exhibiting antiviral effects. nih.gov This suggests that the pyrazine core of this compound could be a valuable starting point for the design and synthesis of novel antiviral agents, though specific research on this compound is needed.

The inhibition of photosynthesis by derivatives of this compound has been a more specific area of investigation. Research into a series of chlorinated N-phenylpyrazine-2-carboxamides, which are structurally analogous to this compound, has demonstrated their ability to inhibit photosynthetic electron transport (PET).

In a study by Jampilek and colleagues, a series of sixteen pyrazinamide analogues were synthesized and their effects on photosynthetic electron transport in spinach chloroplasts were evaluated. nih.gov The results indicated that certain chlorinated N-phenylpyrazine-2-carboxamides were effective inhibitors of PET. The inhibitory activity was found to be influenced by the substitution pattern on both the pyrazine and the phenyl rings.

One of the most potent compounds identified in this study was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited a half-maximal inhibitory concentration (IC50) of 43.0 μmol/L. nih.gov Another active compound, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, also showed significant inhibition. nih.gov These findings suggest that the presence and position of chlorine atoms, as well as other substituents, play a crucial role in the photosynthesis-inhibiting activity of this class of compounds. The site of action for these inhibitors is believed to be within Photosystem II of the photosynthetic apparatus. nih.gov

The following table summarizes the photosynthesis-inhibiting activity of selected chlorinated N-phenylpyrazine-2-carboxamide derivatives, highlighting the impact of different substituents on their efficacy.

| Compound Name | R1 | R2 | R3 | IC50 (μmol/L) |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Cl | H | 4-Cl | Not explicitly stated, but noted as active |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Cl | t-Bu | 4-Cl | 43.0 |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Cl | t-Bu | 3,4-diCl | Not explicitly stated for PET, but active antifungal |

| 6-chloro-N-(3-iodophenyl)pyrazine-2-carboxamide | Cl | H | 3-I | Not explicitly stated |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Cl | t-Bu | 3-I, 4-Me | Not explicitly stated for PET in this specific study |

Table 1: Photosynthesis-Inhibiting Activity of Selected Chlorinated N-phenylpyrazine-2-carboxamide Derivatives. Data sourced from Jampilek et al. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Halogen Substituents on Biological Potency and Selectivity

The nature and position of halogen substituents on both the pyrazine (B50134) and benzamide (B126) rings of N-pyrazin-2-ylbenzamide analogs play a pivotal role in modulating their biological activity. Studies on a series of these compounds have demonstrated that the introduction of a chlorine atom, particularly on the pyrazine ring, can significantly enhance potency.

In investigations of antimycobacterial activity, it has been observed that the position of a chloro substituent on the pyrazine ring is a key determinant of efficacy. Specifically, derivatives with a 5-chloro substituent on the pyrazine ring generally exhibit greater activity against Mycobacterium tuberculosis than their 6-chloro isomers or non-chlorinated counterparts. mdpi.com This suggests that the electronic and steric properties imparted by the chlorine atom at the 5-position are more favorable for interaction with the biological target.

Furthermore, the presence of halogen atoms on the benzamide moiety also influences activity, often in conjunction with other substituents. For instance, in a series of N-phenylpyrazine-2-carboxamides, which are regioisomers of the titular compound, a combination of a halogen (like iodine) and a methyl group on the phenyl ring was found to be important for antimycobacterial activity. mdpi.com While a direct comparison to 4-chloro-N-pyrazin-2-ylbenzamide is complex, these findings underscore the general principle that halogenation is a critical tool for optimizing the biological profile of this class of compounds.

The following table presents data on the impact of chloro substitution on the antimycobacterial activity of N-pyrazinylbenzamides.

Impact of Pyrazine Ring Modifications on Efficacy and Target Binding

Modifications to the pyrazine ring, a core component of the this compound structure, have been shown to be a critical determinant of biological activity. The pyrazine moiety is not merely a scaffold but an active participant in molecular interactions, with its nitrogen atoms capable of forming hydrogen bonds and coordinating with metal ions, which can be crucial for target binding. nih.govrsc.org

Studies on related pyrazine-containing compounds have highlighted that even subtle changes to the pyrazine ring can lead to significant shifts in efficacy. For example, the introduction of a 5-tert-butyl group to N-phenylpyrazine-2-carboxamides has been shown to influence their activity as inhibitors of chlorophyll (B73375) content reduction in Chlorella vulgaris. nih.gov In another study on pyrazinoic acid analogs, substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups resulted in compounds that were 5 to 10-fold more potent than the parent compound. nih.gov

In the context of N-pyrazinylbenzamides, the presence and position of a chloro group on the pyrazine ring, as discussed in the previous section, is a prime example of how pyrazine ring modification dictates antimycobacterial potency. mdpi.com The enhanced activity of the 5-chloro derivatives suggests a specific interaction pocket in the target enzyme that favorably accommodates the halogen at this position. mdpi.com These findings collectively indicate that the pyrazine ring is a key area for optimization in the design of new analogs with improved biological profiles.

Role of Benzamide Moiety Variations in Receptor Interaction

In a study of N-(pyrazin-2-yl)benzamides as potential antimycobacterial agents, a range of substituents on the benzamide ring were explored. mdpi.com It was found that small alkyl groups, such as methyl and ethyl, at the 4-position of the benzamide ring, particularly in combination with a 5-chloro substituent on the pyrazine ring, resulted in the most potent compounds against M. tuberculosis. mdpi.com In contrast, larger alkyl groups or the introduction of polar substituents like hydroxyl groups at the 4-position led to a decrease or loss of activity. This suggests that a hydrophobic pocket in the target enzyme accommodates the 4-substituted benzamide ring, and that there are size limitations to this pocket.

Interestingly, the position of substituents on the benzamide ring is also critical. For example, a 2-hydroxy substituent on the benzamide ring conferred a broader spectrum of activity against various mycobacterial, bacterial, and fungal strains, albeit with lower potency against M. tuberculosis compared to the 4-alkyl substituted analogs. mdpi.com This highlights the potential to tune the selectivity and spectrum of activity by altering the substitution pattern on the benzamide ring.

The following table illustrates the effect of benzamide moiety variations on the antimycobacterial activity of N-(5-chloropyrazin-2-yl)benzamides.

Amide Linker Isosteric Replacements and Their Pharmacological Implications

The amide bond in this compound is a crucial linker, but it can be susceptible to metabolic degradation. Replacing the amide linker with a bioisostere, a chemical group with similar steric and electronic properties, can lead to compounds with improved pharmacokinetic profiles and potentially altered biological activities.

One common isosteric replacement for the amide group is the sulfonamide group. A study investigating N-(pyrazin-2-yl)benzenesulfonamides as antimycobacterial agents provides insight into the pharmacological implications of this change. nih.gov The replacement of the benzamide's carbonyl group with a sulfonyl group alters the geometry and electronic distribution of the linker, which in turn affects how the molecule interacts with its target.

In this particular study, the sulfonamide analogs generally showed different activity profiles compared to their amide counterparts. nih.gov For instance, the most active compounds in the sulfonamide series were the 4-amino substituted derivatives, which were proposed to act as inhibitors of dihydropteroate (B1496061) synthase, a different target than that of many pyrazinamide-related compounds. nih.gov This highlights that isosteric replacement of the amide linker can fundamentally change the mechanism of action.

The following table compares the antimycobacterial activity of an N-(pyrazin-2-yl)benzamide with its sulfonamide isostere.

Other potential amide bioisosteres that have been explored in medicinal chemistry include triazoles, which can mimic the hydrogen bonding capabilities of the amide group while offering greater metabolic stability. nih.govnih.gov The exploration of such replacements in the N-pyrazin-2-ylbenzamide scaffold could lead to the discovery of novel agents with enhanced therapeutic potential.

Identification of Key Pharmacophores for Desired Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure-activity relationship studies of this compound and its analogs, several key pharmacophoric features for antimycobacterial activity can be identified.

The essential components of the pharmacophore for this class of compounds appear to be:

A heterocyclic pyrazine ring, which is crucial for activity. The nitrogen atoms may act as hydrogen bond acceptors.

An amide or a suitable isosteric linker that correctly orients the two aromatic rings relative to each other.

A substituted benzamide ring that fits into a specific, likely hydrophobic, binding pocket.

For potent antimycobacterial activity, the following features have been shown to be particularly important:

A chloro substituent at the 5-position of the pyrazine ring. This appears to be a critical feature for enhancing potency.

A small, lipophilic alkyl group (such as methyl or ethyl) at the 4-position of the benzamide ring. This suggests the presence of a corresponding hydrophobic pocket in the target protein.

Conversely, certain structural modifications have been shown to be detrimental to activity, further defining the pharmacophore. These include:

A chloro substituent at the 6-position of the pyrazine ring, which is less active than the 5-chloro isomer.

Large or bulky substituents at the 4-position of the benzamide ring, which likely cause steric hindrance.

In some cases, polar substituents on the benzamide ring, which may not be favorable for binding in a hydrophobic pocket.

By understanding these key pharmacophoric features, medicinal chemists can rationally design new analogs of this compound with a higher probability of possessing the desired biological activities.

Computational Approaches in Understanding 4 Chloro N Pyrazin 2 Ylbenzamide Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 4-chloro-N-pyrazin-2-ylbenzamide, might interact with a protein's binding site.

Elucidation of Binding Modes and Interaction Energies

Molecular docking simulations can elucidate the specific binding modes of a ligand within a protein's active site. These simulations calculate the interaction energy, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. For instance, in studies of pyrazinamide (B1679903) analogs, a key structural component of this compound, lower binding energies suggest a more favorable interaction. japsonline.com For example, molecular docking studies of pyrazinamide analogs against the M. tuberculosis PanD protein have shown that certain derivatives exhibit lower binding energies than the parent compound, pyrazinamide itself. japsonline.com

To illustrate, the following table presents hypothetical binding energies for this compound and related compounds when docked into a putative kinase binding site, based on findings for analogous structures.

| Compound | Binding Energy (kcal/mol) |

| This compound | -8.5 |

| Pyrazinamide (parent compound) | -5.2 japsonline.com |

| 5-chloropyrazinamide | -6.8 |

| N-phenylpyrazinamide | -7.9 |

This table is illustrative and based on data from analogous compounds.

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues within the binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For pyrazinamide and its derivatives, interactions with residues such as Asp8, Asp49, Cys138, and Lys96 in the binding pocket of the PZase enzyme from Mycobacterium tuberculosis have been identified as critical for binding. The docking of pyrazinamide analogs into the active site of the MtbPanD protein has also revealed important binding interactions. japsonline.com

The following table details the likely interactions between this compound and a hypothetical protein target, based on studies of similar compounds.

| Amino Acid Residue | Interaction Type |

| Aspartate (ASP) | Hydrogen Bond |

| Valine (VAL) | Hydrophobic Interaction |

| Leucine (LEU) | Hydrophobic Interaction |

| Phenylalanine (PHE) | Pi-Pi Stacking |

| Lysine (LYS) | Hydrogen Bond |

This table is illustrative and based on common interactions observed for similar chemical scaffolds.

Application in Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netnih.gov Molecular docking is a primary method used for virtual screening. By using the binding mode and interaction profile of a known active compound like a pyrazinamide derivative, it is possible to screen vast databases for new compounds with similar or better binding characteristics. nih.govnih.gov This approach has been successfully applied to identify novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and other heterocyclic compounds. researchgate.netnih.gov The process can filter down millions of compounds to a manageable number for experimental testing, significantly accelerating the discovery of new potential drug candidates. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. mdpi.comnih.gov It is a powerful tool for understanding the intrinsic electronic properties of a molecule like this compound.

Electronic Structure Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT calculations can accurately predict these energy levels. For related chloro-substituted aromatic compounds, DFT studies have been instrumental in analyzing their electronic properties. mdpi.com

Below is a table of hypothetical HOMO, LUMO, and energy gap values for this compound, calculated using DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| Energy Gap (LUMO-HOMO) | 4.7 |

This table is illustrative and the values are typical for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the surface of a molecule. It helps to predict how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. DFT calculations are used to generate these maps, which can provide insights into the reactivity of this compound, highlighting the electronegative nitrogen and oxygen atoms as likely sites for interaction with electrophiles.

Conformational Analysis and Energetic Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying the molecule's stable three-dimensional arrangements (conformers) and determining their relative energetic stabilities. This is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations.

Research into related N-aryl-pyrazinyl-2-carboxamide derivatives has shown that the molecule often adopts a nearly planar conformation. The stability of this planarity is influenced by the nature and position of substituents on the phenyl ring. The chlorine atom at the para position in this compound influences the electronic distribution and can affect the rotational barrier around the amide bond. Advanced computational models can map the potential energy surface of the molecule as a function of key dihedral angles, revealing the energy minima corresponding to stable conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that govern activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of compounds including this compound would begin with the collection of a dataset of structurally related molecules with experimentally determined biological activities. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. The resulting model's predictive power is rigorously validated using internal and external sets of compounds that were not used in the model's development. For N-pyrazin-2-ylbenzamide derivatives, QSAR models can elucidate how substitutions on the benzamide (B126) ring influence their activity, providing a rational basis for designing more potent compounds.

Identification of Physicochemical Descriptors Influencing Activity

Through QSAR studies, specific physicochemical descriptors that have a significant impact on the biological activity of N-pyrazin-2-ylbenzamide analogs can be identified. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), which account for the electron-donating or electron-withdrawing nature of substituents. The para-chloro substituent in this compound has a specific electronic influence that can be quantified and correlated with activity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molar refractivity (MR) and Taft steric parameters (Es) can quantify the steric bulk of substituents and its effect on binding to a target.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The partition coefficient (log P) is a common hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

The following table presents a hypothetical set of descriptors that could be influential in a QSAR model for this class of compounds.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σp) | The electron-withdrawing nature of the chlorine atom can affect binding affinity. |

| Hydrophobic | Log P | Influences membrane permeability and access to the target site. |

| Steric | Molar Refractivity (MR) | The size of the chloro group can impact the fit within a binding pocket. |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect interactions. |

In Silico Prediction of Drug-like Properties and ADME Considerations

Beyond predicting biological activity, computational models are invaluable for assessing the "drug-likeness" of a compound and predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical development.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Parameters

Various computational models and software can predict the ADME profile of this compound. These predictions are based on its chemical structure and physicochemical properties.

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will distribute throughout the body.

Metabolism: Computational tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential sites include the pyrazine (B50134) and chlorophenyl rings.

Excretion: Predictions related to renal clearance and interaction with transporters can provide insights into how the compound is eliminated from the body.

Prediction of Drug-likeness and Bioavailability Attributes

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters are commonly used for this assessment, with Lipinski's Rule of Five being one of the most well-known. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

The following table summarizes the predicted drug-like properties of this compound based on commonly used computational models.

| Property / Rule | Predicted Value/Compliance | Implication for Drug-likeness |

| Molecular Weight | Approx. 247.67 g/mol | Complies with Lipinski's Rule (< 500) |

| Log P | Predicted values typically range from 2.5 to 3.0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 1 (from the amide NH) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (2 from pyrazine N, 1 from carbonyl O) | Complies with Lipinski's Rule (≤ 10) |

| Oral Bioavailability | Generally predicted to be moderate to good | Suggests potential for oral administration |

These in silico predictions suggest that this compound has a favorable profile in terms of its drug-like properties and potential for oral bioavailability.

Drug Discovery and Preclinical Development Strategies for 4 Chloro N Pyrazin 2 Ylbenzamide Analogues

Lead Identification and Optimization Campaigns

The initial phase of drug discovery for analogues of 4-chloro-N-pyrazin-2-ylbenzamide involves identifying and optimizing lead compounds that exhibit desired biological activity. This process is often initiated through either high-throughput screening of large compound libraries or through rational design based on existing knowledge of the target.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid assessment of thousands to millions of chemical compounds for their ability to modulate a specific biological target. In the context of N-pyrazinylbenzamide analogues, HTS campaigns would involve screening compound libraries that include variations of this scaffold against a validated biological target. The goal is to identify "hits"—compounds that demonstrate a predefined level of activity in a primary assay. These hits then undergo further confirmation and validation to eliminate false positives and prioritize the most promising candidates for lead optimization. Journals specializing in combinatorial chemistry and high-throughput screening are primary sources for advancements in these methodologies. eco-vector.com

Rational Design and Medicinal Chemistry Optimization Principles

Once initial hits are identified, or as an alternative starting point, rational design and medicinal chemistry principles are employed to optimize their properties. This iterative process involves making systematic modifications to the chemical structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For N-pyrazinylbenzamide analogues, medicinal chemists would explore structure-activity relationships (SAR) by systematically altering different parts of the molecule. This could involve:

Substitution on the Benzene (B151609) Ring: Investigating the effect of different substituents at various positions of the benzene ring to improve target binding and other properties. For instance, the existing chloro group at the 4-position of this compound could be moved or replaced with other functional groups. ontosight.ai

Modification of the Pyrazine (B50134) Ring: Altering the pyrazine ring, for example, by introducing substituents or replacing it with other heteroaromatic systems, to modulate activity and selectivity.

Alterations to the Amide Linker: Modifying the amide bond to improve metabolic stability or to introduce new interactions with the target.

A study on 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide, a P2X7 receptor antagonist, exemplifies the power of focused SAR studies around a benzamide (B126) scaffold to yield potent and metabolically stable compounds. nih.gov Similarly, research on other benzamide derivatives has demonstrated that the introduction of different functional groups can lead to compounds with significant antidiabetic or anti-leishmanial activities. nih.govnih.gov For example, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed as anti-tubercular agents, with several compounds showing significant activity against Mycobacterium tuberculosis. nih.gov

Target Identification and Validation for Therapeutic Interventions

A crucial aspect of developing N-pyrazinylbenzamide analogues is the identification and validation of their biological targets. Understanding the specific protein or pathway that a compound interacts with is fundamental to elucidating its mechanism of action and predicting its therapeutic potential and potential side effects.

Target identification can be approached through various methods, including affinity chromatography, proteomic profiling, and genetic approaches. Once a potential target is identified, it must be validated to confirm its role in the disease process. This validation often involves using techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the expression of the target protein and observe the resulting physiological effects.

For instance, if a series of N-pyrazinylbenzamide analogues demonstrate potent anti-proliferative activity in cancer cell lines, subsequent studies would focus on identifying the specific kinase, enzyme, or receptor responsible for this effect. The discovery of a potent glycine (B1666218) transporter 1 (GlyT1) inhibitor through the modification of a benzamide scaffold highlights a successful target-driven design approach. nih.gov

In Vitro and In Vivo (Preclinical) Model Validation for Efficacy

Following lead optimization and target validation, promising N-pyrazinylbenzamide analogues must undergo rigorous testing in preclinical models to assess their efficacy. This evaluation typically begins with in vitro studies followed by in vivo animal models.

In Vitro Models: These studies utilize cell lines or isolated enzymes to evaluate the compound's activity and mechanism of action in a controlled environment. For example, if the intended application is oncology, the analogues would be tested against a panel of cancer cell lines to determine their potency (e.g., IC50 values) and selectivity. Research on pyrazinamide (B1679903) analogues has utilized in vitro assays to determine their inhibitory concentrations against Mycobacterium tuberculosis. nih.gov

In Vivo Models: Compounds that show promising in vitro activity are then advanced to in vivo studies using animal models of the target disease. These studies are critical for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile in a living organism. For example, a study on 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides demonstrated significant parasite burden reduction in a mouse model of leishmaniasis. nih.gov Similarly, the antidiabetic potential of certain benzamide derivatives was confirmed in a rat model. nih.gov

The table below summarizes key findings from preclinical studies on related benzamide and pyrazine derivatives.

| Compound Class | Therapeutic Area | Key Preclinical Findings | Reference |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Tuberculosis | Significant activity against Mycobacterium tuberculosis H37Ra with IC50 values in the low micromolar range. nih.gov | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Diabetes | Showed glucokinase activation and antidiabetic potential in an animal model. nih.gov | nih.gov |

| 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides | Leishmaniasis | Led to a significant reduction in parasite burden in a Balb/c mice model of Leishmania infantum. nih.gov | nih.gov |

| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | Schizophrenia | Showed significant effects in rodent models for schizophrenia. nih.gov | nih.gov |

Future Directions in Developing N-Pyrazinylbenzamide Analogues as Therapeutic Agents

The development of N-pyrazinylbenzamide analogues as therapeutic agents is an active area of research with several promising future directions. The versatility of the pyrazine scaffold allows for the exploration of a wide range of biological activities. researchgate.net

Future research will likely focus on:

Exploring New Therapeutic Areas: While initial research has pointed towards anticancer and antimicrobial activities, the N-pyrazinylbenzamide scaffold may hold potential in other areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. The discovery of a P2X7 receptor antagonist with a benzamide core for potential use as an anti-inflammatory agent supports this direction. nih.gov

Structure-Based Drug Design: As the three-dimensional structures of more biological targets are elucidated, structure-based drug design will play an increasingly important role in the rational design of highly potent and selective N-pyrazinylbenzamide analogues.

Development of Drug Delivery Systems: To improve the therapeutic index of these compounds, novel drug delivery systems could be developed to enhance their solubility, bioavailability, and targeted delivery to the site of action.

Combination Therapies: Investigating the synergistic effects of N-pyrazinylbenzamide analogues in combination with existing drugs could lead to more effective treatment regimens, particularly in complex diseases like cancer.

Q & A

Q. Table 1: Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 423–433 K | |

| Purification Method | Ether extraction, crystallization |

Advanced: How can density functional theory (DFT) predict electronic properties of this compound?

Methodological Answer:

DFT models (e.g., B3LYP functional) with exact-exchange corrections are critical for accurate predictions:

- Exchange-Correlation Functionals : Becke’s 1993 hybrid functional (B3) achieves <2.4 kcal/mol deviation in thermochemical properties .

- Asymptotic Behavior : Use gradient-corrected functionals (e.g., Becke 1988) to model the 1/r asymptotic decay of exchange-energy density .

- Workflow :

- Optimize geometry using a 6-31G* basis set.

- Calculate HOMO-LUMO gaps and electrostatic potentials.

- Validate against experimental X-ray crystallography data (e.g., bond angles, dihedrals) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and torsion angles (e.g., pyrazine ring planarity) .

- NMR :

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm amide linkage .

Advanced: How to resolve contradictions in reported biological targets (e.g., acps-pptase vs. other enzymes)?

Methodological Answer:

- Competitive Binding Assays :

- Use radiolabeled ligands (³H/¹⁴C) to measure displacement in enzyme systems.

- Compare IC₅₀ values across bacterial (acps-pptase) and mammalian enzymes to assess selectivity .

- Structural Analysis :

- Perform molecular docking (e.g., AutoDock Vina) to evaluate binding poses with acps-pptase’s active site vs. off-target proteins.

- Cross-reference with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Basic: What purification methods yield high-purity this compound?

Methodological Answer:

- Crystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to obtain 70–80% recovery .

- Column Chromatography :

- Purity Validation : HPLC (C18 column, 70:30 acetonitrile:water) with retention time ~8.2 min .

Advanced: What challenges arise in modeling intermolecular interactions in its crystal lattice?

Methodological Answer:

- Hydrogen Bonding : Use SHELX refinement to resolve N–H···O/N interactions (e.g., N–H distance: 0.88 Å ± 0.01 Å) .

- Van der Waals Contacts : Apply Hirshfeld surface analysis to quantify Cl···H (12%) and π-π stacking (8%) contributions .

- Disorder Modeling : For flexible groups (e.g., chlorophenyl rings), apply PART instructions in SHELXL to split occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.